molecular formula C16H16N2O6 B022946 (4r)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid CAS No. 76093-33-9

(4r)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

Cat. No. B022946
CAS RN: 76093-33-9
M. Wt: 332.31 g/mol
InChI Key: JPXPPUOCSLMCHK-CQSZACIVSA-N
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Description

(4r)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, also known as (4r)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, is a useful research compound. Its molecular formula is C16H16N2O6 and its molecular weight is 332.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacology

In pharmacology, this compound could be explored for its potential as a precursor in the synthesis of various pharmacologically active derivatives. Given its structural similarity to dihydropyridine calcium channel blockers, it may serve as a starting point for the development of new cardiovascular drugs .

Organic Chemistry

Organic chemists might investigate the reactivity of this compound in various organic synthesis reactions. For instance, its nitro group could undergo reduction to an amine, facilitating the creation of new compounds with potential applications in drug development .

Biochemistry

Biochemically, the compound could be used to study enzyme-substrate interactions, particularly with enzymes that recognize dihydropyridine or similar heterocyclic structures. This can help in understanding the biochemical pathways and designing inhibitors or activators of these enzymes .

Medicinal Chemistry

In medicinal chemistry, researchers could utilize this compound to design and synthesize novel drug candidates. Its molecular scaffold could be modified to enhance its interaction with biological targets, potentially leading to the development of new therapeutic agents .

properties

IUPAC Name

(4R)-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXPPUOCSLMCHK-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353702
Record name (4R)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76093-33-9
Record name (4R)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The resulting (-)-1-ethoxymethyl-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine is then dissolved in acetone (100 mL), and treated with 1N HCl (20 mL) at room temperature for 1 h. The acetone is then removed, the residue taken up in water (20 mL), and the resulting mixture extracted with EtOAc. The ethyl acetate extract is washed with water, dried, and evaporated to yield (-)-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine (12-(-), mp=196°-197° C., αD22 =-19.6°). The (+) isomer is similarly prepared (12-(+), mp=194°-195° C., αD22 =+19.1°).
Name
(-)-1-ethoxymethyl-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
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Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

hydrolyzing said (+)-1-(2-methoxyethoxymethyl)-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine with 1N hydrochloric acid in acetone or tetrahydrofuran to produce (-)-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine.
Name
(+)-1-(2-methoxyethoxymethyl)-2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Next, a solution of NaOH (41.3 mL of 35% NaOH in 375 mL H2O) was slowly added to a solution of 2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-(2-cyano)ethoxycarbonyl-1,4-dihydropyridine (80 g, 0.21 mol) in acetone (240 mL). Then, CH2Cl2 (500 mL) was added and 12N HCl (41.3 mL) slowly introduced. The resulting precipitate was filtered and recrystallized from dimethylformamide/H2O (175 mL DMF, 72 mL H2O) to yield 2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-carboxy-1,4-dihydropyridine (mp=242° C.).
Name
Quantity
41.3 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
41.3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Dimethyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (17.3 g, 0.05 mole) is suspended in methanol (280 ml) and thereto a solution of NaOH (15.9 g, 0.4 mole) in water (52 ml) is added at room temperature under stirring. The reaction mixture is stirred at reflux temperature for 5 hours, cooled, water (1050 ml) is added under stirring and the resulting mixture is filtered. The precipitate is the unreacted starting compound, i.e. dimethyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. To the clear filtrate activated carbon (1 g) is added and the mixture is stirred at 50°-60° C. for 30 minutes. After cooling the activated carbon is filtered off, the filtrate is acidified with 1 n HCl to pH 2.5 and the precipitate is filtered and washed with water (2×15 ml). Thus, there is obtained the pure title compound (11 g, 66%), m.p. 202°-206° C.
Name
Quantity
15.9 g
Type
reactant
Reaction Step Two
Name
Quantity
52 mL
Type
solvent
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Three
Name
Quantity
1050 mL
Type
solvent
Reaction Step Four
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4r)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 2
(4r)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(4r)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 4
(4r)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 5
(4r)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 6
(4r)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

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